N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is a structurally complex acetamide derivative featuring a benzo[b]thiophene moiety linked to a 2-hydroxypropyl chain, which is further connected via an acetamide bridge to a naphthalen-1-yl group.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c1-23(26,21-13-18-8-3-5-12-20(18)27-21)15-24-22(25)14-17-10-6-9-16-7-2-4-11-19(16)17/h2-13,26H,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOITFVMFYLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and naphthalene derivatives, which are then subjected to a series of reactions including alkylation, acylation, and hydrolysis.
Alkylation: The benzo[b]thiophene derivative is alkylated using a suitable alkylating agent to introduce the hydroxypropyl group.
Acylation: The naphthalene derivative undergoes acylation to form the naphthylacetamide structure.
Coupling Reaction: The alkylated benzo[b]thiophene and acylated naphthalene derivatives are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzo[b]thiophene or naphthylacetamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxypropyl group and aromatic rings can facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core motifs: naphthalene acetamides , heterocyclic-linked acetamides , and hydroxyalkyl-substituted acetamides . Key comparisons include:
Key Structural Insights :
- The 2-hydroxypropyl chain introduces stereochemical complexity and hydrogen-bonding capacity, distinguishing it from simpler hydroxyacetamides .
Key Activity Insights :
- The target compound’s benzo[b]thiophene and naphthalene groups may confer dual inhibitory activity against MAO-B and cholinesterases, similar to benzothiazole-acetamide hybrids .
- Unlike safinamide (a known MAO-B inhibitor), the hydroxypropyl chain in the target compound could modulate blood-brain barrier permeability or metabolic stability .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 342.41 g/mol
- CAS Number: 2034263-19-7
The compound features a benzo[b]thiophene moiety, which is known for its diverse biological activities, along with a naphthalene substituent that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Receptor Interaction: The structure allows for binding to various receptors, which could influence cellular signaling pathways related to pain and inflammation.
- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
These compounds share structural similarities with this compound and exhibit a range of biological activities that highlight the therapeutic potential of the benzo[b]thiophene scaffold.
Case Studies and Research Findings
-
Anti-inflammatory Studies:
- A study investigated the anti-inflammatory properties of compounds similar to this compound using in vitro assays. Results indicated significant inhibition of pro-inflammatory cytokine production in response to lipopolysaccharide stimulation in macrophages.
-
Antimicrobial Efficacy:
- Another research effort focused on the antimicrobial activity of benzothiophene derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
-
Toxicological Assessment:
- Toxicological evaluations were conducted using animal models to assess the safety profile of the compound. Histopathological examinations revealed no significant adverse effects on vital organs at therapeutic doses, indicating a favorable safety margin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
